molecular formula C15H23N3O4 B7043333 tert-butyl (2S)-2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carboxylate

tert-butyl (2S)-2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carboxylate

Cat. No.: B7043333
M. Wt: 309.36 g/mol
InChI Key: KYOYDCHDEDMYMC-VUWPPUDQSA-N
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Description

tert-Butyl (2S)-2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carboxylate: is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carboxylate typically involves several steps:

    Formation of the Oxadiazole Ring: This step often involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the Oxolane Ring: The oxolane (tetrahydrofuran) ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by an oxolane moiety.

    Pyrrolidine Ring Formation: The pyrrolidine ring is typically synthesized through a cyclization reaction involving an amino acid derivative.

    tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group, usually achieved through esterification with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the oxadiazole and oxolane rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines, thiols.

Major Products

    Oxidation Products: Lactones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology and Medicine

    Drug Development: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Biological Probes: Used in the development of probes for studying biological pathways.

Industry

    Material Science:

    Agriculture: Investigated for use in agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with various biological molecules, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S)-2-[5-(oxolan-2-yl)-1,2,4-thiadiazol-3-yl]pyrrolidine-1-carboxylate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    tert-Butyl (2S)-2-[5-(oxolan-2-yl)-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate: Similar structure but with a triazole ring.

Uniqueness

The presence of the oxadiazole ring in tert-butyl (2S)-2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carboxylate imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it distinct from its analogs with different heterocyclic rings.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for numerous applications.

Properties

IUPAC Name

tert-butyl (2S)-2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-15(2,3)21-14(19)18-8-4-6-10(18)12-16-13(22-17-12)11-7-5-9-20-11/h10-11H,4-9H2,1-3H3/t10-,11?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOYDCHDEDMYMC-VUWPPUDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NOC(=N2)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NOC(=N2)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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